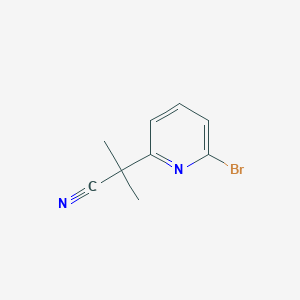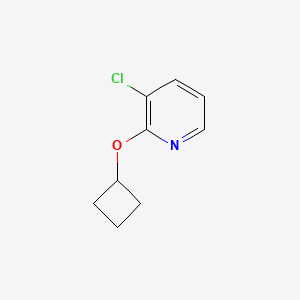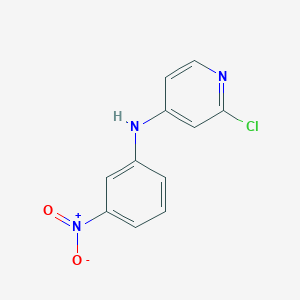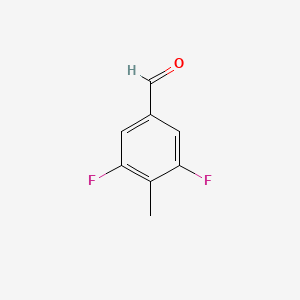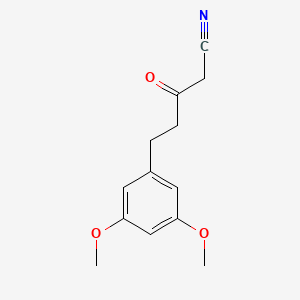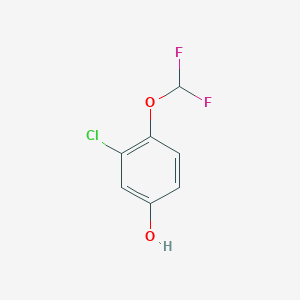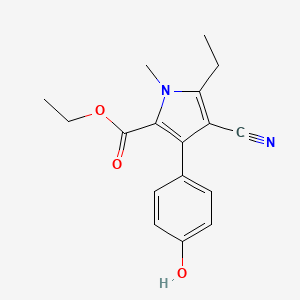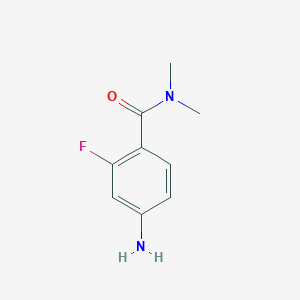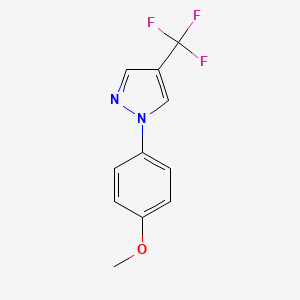
1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole, also known as MTFMP, is a heterocyclic compound that has been studied for its potential uses in various scientific research applications. It is a member of the pyrazole family, which is a five-membered ring structure with three nitrogen atoms and two carbon atoms. MTFMP has a wide range of potential applications, including being used as a building block for organic synthesis and as a pharmaceutical intermediate. It also has potential applications in the fields of biochemistry, pharmacology, and material science.
Scientific Research Applications
Molecular Structure and Tautomerism
1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole exhibits intriguing molecular structures and tautomerism. The annular tautomerism of related NH-pyrazoles was studied, revealing complex patterns of hydrogen bonds and the presence of unique tautomers in the solid state and solution (Cornago et al., 2009). Further, the 1H-pyrazole-3,4-dicarboxylate derivatives, including 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, form complex hydrogen-bonded framework structures (Asma et al., 2018).
Spectroscopic and Structural Analysis
Spectroscopic evaluations and structural analysis of 1H-pyrazole derivatives have been extensively studied. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was investigated for its spectroscopic properties and nonlinear optical activity (Tamer et al., 2015). Additionally, the structural and molecular conformation of various 1H-pyrazole derivatives, including the 1-(4-methoxyphenyl)-1H-pyrazole, has been characterized through X-ray diffraction and NMR methods (Evecen et al., 2016).
Synthesis and Chemical Properties
The synthesis and properties of 1H-pyrazole derivatives are key areas of research. Studies have detailed the synthesis and molecular properties of various derivatives, such as the preparation and characterization of new 1H-pyrazole derivatives from aryl methyl ketones (Wang et al., 2013). Another study focused on synthesizing and examining the properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (Fedotov et al., 2022).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-17-10-4-2-9(3-5-10)16-7-8(6-15-16)11(12,13)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIYZMHPDDFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


